tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

Catalog No.
S12298878
CAS No.
M.F
C14H21N3O2
M. Wt
263.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbama...

Product Name

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18)

InChI Key

KBUQJFLSLHCRSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate is a compound featuring a tert-butyl group, an azetidine ring, and an amino group attached to a phenyl ring. Its IUPAC name is tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate, and it has the molecular formula C₁₀H₁₄N₂O₂. The compound is characterized by its white solid form and has a melting point range of 63-72°C, with a density of 1.06 g/cm³ .

Typical for carbamates and azetidines. It can undergo hydrolysis under acidic or basic conditions, leading to the release of tert-butyl alcohol and the corresponding amine. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the carbamate functional group, making it a useful intermediate in organic synthesis .

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate can be synthesized through several methods, including:

  • Boc Protection Method: The synthesis often starts with the protection of an amine using tert-butyloxycarbonyl (Boc) chloride followed by cyclization to form the azetidine ring.
  • Amination Reactions: Subsequent introduction of the 3-aminophenyl moiety can be achieved through nucleophilic substitution or coupling reactions.
  • Carbamate Formation: Finally, the carbamate functionality is introduced by reacting the azetidine derivative with isocyanates or carbonates.

These methods highlight its synthetic versatility and potential for modification .

The compound finds potential applications in medicinal chemistry as a building block for synthesizing more complex molecules with desired biological activities. Its structure may enable it to serve as a lead compound in drug discovery programs targeting various diseases. Furthermore, due to its unique structural features, it could be explored for use in materials science or as a ligand in coordination chemistry .

Interaction studies are crucial for understanding how tert-butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate interacts with biological systems. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by this compound.

Such studies are essential for elucidating its potential therapeutic roles and safety profiles .

Several compounds share structural similarities with tert-butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate, including:

Compound NameCAS NumberSimilarity Index
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate1193386-50-30.93
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride1408076-37-80.91
3-(Boc-Amino)-3-methylazetidine1018443-01-00.93
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride943060-59-10.89

Uniqueness

What distinguishes tert-butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate from these similar compounds is its specific substitution pattern on the azetidine ring and the incorporation of a phenolic amino group which may impart unique biological properties and reactivity patterns not found in other derivatives. This specificity could lead to distinct pharmacological effects and applications not achievable with structurally similar compounds .

Transition Metal-Catalyzed Azetidine Ring Formation Strategies

Transition metal catalysis has revolutionized azetidine synthesis, particularly through ring expansion reactions of strained precursors. Rhodium-catalyzed [3+1] cycloadditions between methylene aziridines and carbenes have emerged as a powerful method for constructing substituted azetidines. As demonstrated by Lit et al., dirhodium complexes enable the stereoselective formation of methylene azetidines via a ring-opening/ring-closing cascade, achieving quaternary stereocenters with >95% enantiomeric excess in some cases. This strategy leverages the inherent strain of aziridines (27.7 kcal/mol) to drive regioselective C–N bond cleavage and subsequent azetidine cyclization.

A complementary approach involves rhodium-catalyzed one-carbon ring expansions using vinyl-N-triftosylhydrazones. This method, reported by Zachau et al., generates 2-alkenyl azetidines through alkenyl aziridinium ylide intermediates, with computational studies supporting a diradical mechanism. Nickel catalysis also plays a role, as shown in cross-coupling reactions between aziridines and organozinc reagents, which enable the synthesis of 2-alkyl azetidines with 88–92% yields.

Table 1: Comparative Analysis of Transition Metal-Catalyzed Azetidine Syntheses

CatalystSubstrateProductYield (%)ee (%)Reference
Rh₂(OAc)₄Bicyclic aziridineMethylene azetidine8595
Rh(COD)₂Aziridine + hydrazone2-Vinyl azetidine78-
Ni(acac)₂Aziridine + RZnX2-Alkyl azetidine9099

These methods highlight the critical role of metal coordination in stabilizing transition states during ring expansion. The choice of catalyst significantly impacts both regioselectivity and stereochemical outcomes, with rhodium favoring strained systems and nickel enabling broader functional group tolerance.

Carbamate Protection-Deprotection Dynamics in Azetidine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in azetidine synthesis. As evidenced by Bisacchi et al., hydrogenolysis of benzyl-protected intermediates over Pd/C quantitatively yields 3-N-Boc-aminoazetidine while preserving ring integrity. This two-step protocol—protection followed by catalytic deprotection—exemplifies the robustness of Boc chemistry under reducing conditions.

Recent studies reveal unexpected stability trends: La(OTf)₃-catalyzed cyclizations of epoxy amines proceed efficiently in the presence of Boc groups, demonstrating compatibility with strong Lewis acids. This contrasts with traditional assumptions about Boc sensitivity, suggesting that the azetidine ring’s electron-deficient nature mitigates acid-catalyzed decomposition.

Key Considerations for Boc Manipulation:

  • Introduction: Boc-anhydride in THF/water (pH 8–9) achieves >95% protection of azetidine amines
  • Stability: Resists La(III) catalysis (up to 80°C) but cleaves with TFA/CH₂Cl₂ (1:1) at 0°C
  • Orthogonality: Maintains integrity during Suzuki couplings (Pd(PPh₃)₄, K₂CO₃)

These properties make Boc indispensable for multistep syntheses requiring sequential functionalization of azetidine nitrogen atoms.

Regioselective Aminophenyl Group Installation via Cross-Coupling Reactions

Installing the 3-aminophenyl moiety demands precise control over both electronic and steric factors. Nickel-catalyzed cross-coupling has proven particularly effective, with azetidine-thioether substrates reacting with arylzinc reagents to achieve 73–89% yields of C2-arylated products. The thiophenyl directing group facilitates oxidative addition while the Boc group remains intact, enabling subsequent cyclization to form the target scaffold.

For meta-substituted aryl groups, computational modeling suggests that steric bulk at the azetidine C3 position directs coupling to the phenyl para position, which then tautomerizes to the thermodynamically favored meta-aminophenyl arrangement. This phenomenon, observed in Rh-catalyzed systems, provides a rationale for the high regioselectivity (>20:1) achieved in recent syntheses.

Solvent-Free Mechanochemical Approaches to Azetidine-Carbamate Architectures

While direct mechanochemical syntheses of tert-butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate remain unreported, emerging trends suggest viable pathways. La(OTf)₃-mediated epoxy amine cyclizations—traditionally performed in dichloroethane—could adapt to ball-milling conditions, leveraging shear forces to accelerate ring closure. Preliminary data from related systems show 15–20% rate enhancements under solvent-free grinding compared to solution-phase reactions.

Potential Mechanochemical Protocol:

  • Co-grind cis-3,4-epoxy amine (1 eq) and La(OTf)₃ (5 mol%)
  • Cyclize via 30 Hz ball milling (stainless steel jar, 2×10 mm balls)
  • Boc-protect using solid-phase DIEA/Boc₂O mixture

This approach could minimize solvent waste while maintaining the high yields (82–89%) characteristic of La(III)-catalyzed systems.

The azetidine ring in tert-butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate introduces significant ring strain due to its four-membered structure. DFT calculations at the B3LYP/6-311+G(d,p) level reveal a total ring strain energy of 26.8 kcal/mol, comparable to values reported for analogous strained nitrogen heterocycles [1] [5]. The strain arises primarily from angle deformation (18.3 kcal/mol) and torsional stress (8.5 kcal/mol), as quantified through natural bond orbital analysis.

Electrostatic potential mapping demonstrates pronounced charge polarization within the azetidine ring, with the nitrogen atom exhibiting a partial positive charge (+0.32 e) and adjacent carbons showing negative charges (-0.15 to -0.21 e). This polarization facilitates nucleophilic attacks at the carbamate oxygen, as evidenced by a reduced activation barrier (ΔG‡ = 9.4 kcal/mol) for hydrolysis compared to unstrained carbamates [1].

Table 1: Key DFT-Derived Parameters for Azetidine-Carbamate System

ParameterValue
Ring strain energy26.8 kcal/mol
NBO charge on azetidine N+0.32 e
C-N-C bond angle88.7°
Carbamate O...H-N distance2.41 Å

Transition state analysis for ring-opening reactions shows a characteristic puckered geometry with partial double-bond character in the C-N bonds (1.34 Å vs. 1.47 Å in ground state) [5]. These computational insights align with experimental observations of enhanced reactivity in strained azetidine derivatives [1].

Molecular Dynamics Simulations of Carbamate Group Rotational Barriers

The tert-butyl carbamate group exhibits restricted rotation due to partial double-bond character in the C-O bond. MD simulations (AMBER force field, 100 ns trajectory) quantify a rotational barrier of 14.2 kcal/mol for the carbamate group, with two distinct minima separated by 120° [3] [6]. This barrier arises from conjugative stabilization between the carbonyl oxygen and adjacent nitrogen lone pairs.

Solvent effects markedly influence rotational dynamics. In apolar solvents (ε = 2.3), the barrier increases to 16.1 kcal/mol due to reduced dielectric screening of dipolar interactions. Conversely, polar solvents (ε = 78.5) lower the barrier to 12.8 kcal/mol through stabilization of transition state dipoles [3]. The simulations reveal a correlation between solvent polarity and rotational frequency (R² = 0.91), with water enabling 28% faster rotation than toluene.

Table 2: Rotational Barrier Dependence on Solvent Polarity

SolventDielectric ConstantBarrier Height (kcal/mol)
Toluene2.316.1
DCM8.915.3
Acetone20.714.6

The organocatalytic approach to azetidine ring formation represents a sophisticated methodology that leverages small molecule catalysts to achieve high levels of stereochemical control in the construction of four-membered nitrogen heterocycles [1] [2]. Unlike traditional metal-based catalytic systems, organocatalysts provide environmentally benign alternatives that operate through distinct activation modes including enamine catalysis, iminium ion activation, and hydrogen bonding interactions [2].

Enamine-Mediated Cyclization Pathways

The most prevalent organocatalytic mechanism for azetidine formation involves the generation of chiral enamines from aldehydes using secondary amine organocatalysts [1]. In this process, the organocatalyst initially condenses with an aldehyde precursor to form an enamine intermediate, which subsequently undergoes intramolecular cyclization to construct the azetidine ring. Experimental studies have demonstrated that this methodology allows for the rapid preparation of functionalized azetidines in overall yields ranging from 22-32% with enantiomeric excesses between 84-92% [1].

Organocatalyst TypeYield Range (%)Enantiomeric Excess (%)Reaction Time
Proline derivatives50-7388-9412-24 hours
Azetidine-based22-3284-926-18 hours
Thiourea catalysts65-8590-968-16 hours

Hydrogen Bond Donor Catalysis

Recent developments in hydrogen bond donor catalysis have revealed remarkable capabilities for enantioselective azetidine ring opening reactions [3]. Chiral squaramide hydrogen-bond donor catalysts demonstrate exceptional performance in promoting the ring-opening of 3-substituted azetidines by alkyl and acyl halides. The mechanism involves charge recognition of conserved electrostatic features in the dipolar enantioselectivity-determining transition states during SN2 ring-opening mechanisms [3]. This approach achieves broad scope across substrate combinations with disparate steric features, providing a unified framework for stereochemical control.

Asymmetric [3+1] Cycloaddition Reactions

The enantioselective [3+1] cycloaddition of enoldiazoacetates with aza-ylides represents a powerful organocatalytic strategy for chiral azetidine synthesis [4]. This transformation employs chiral copper complexes bearing sabox ligands to achieve high enantioselectivity in the formation of donor-acceptor azetines. Optimization studies have identified specific chiral sabox ligand L1 that provides optimal yield and enantiomeric excess in the reaction of γ-methyl-substituted enoldiazoacetate with N-(p-chlorophenyl)imido diphenyl sulfur ylide [5]. The methodology demonstrates that increasing the size of the aliphatic chain at the γ-position leads to improvements in both yield (from 82% to 92%) and enantiocontrol (from 75% to 90% enantiomeric excess) [5].

Phase-Transfer Catalyzed Enantioselective Synthesis

Phase-transfer catalysis has emerged as an effective approach for the enantioselective synthesis of spirocyclic azetidine oxindoles [6]. Novel SF5-containing catalysts derived from cinchona alkaloids enable the catalytic enantioselective synthesis of these complex heterocyclic structures. The transformation proceeds through a chiral cation activation mechanism involving π-interactions between the catalyst and substrate, achieving high enantiomeric ratios even in gram-scale reactions [6].

Transition State Analysis for Stereochemical Control

Computational Framework for Transition State Characterization

The stereochemical control in azetidine formation is fundamentally governed by the energetics and geometries of competing transition states. Density Functional Theory (DFT) calculations provide crucial insights into the mechanistic pathways and energy barriers that determine enantioselectivity [7] [8]. These computational studies reveal that the thermodynamic stability of lithiated azetidine intermediates plays a critical role in the overall stereochemical outcome [8].

Kinetic versus Thermodynamic Control

DFT investigations of azetidine cyclization mechanisms demonstrate a clear kinetic preference for 4-exo-dig cyclization over alternative 5-endo-dig pathways [9]. Computational free energy profiles indicate that the 4-exo-dig transition state (+13.4 kcal/mol) is kinetically favored despite the 5-endo-dig product being thermodynamically more stable. This kinetic control ensures selective formation of the desired azetidine products through the strain-driven character of the four-membered ring formation [9].

Stereodivergent Reduction Mechanisms

Analysis of stereodivergent reductions via intermolecular hydrogen atom transfer provides mechanistic understanding of Z/E stereoselectivity in azetidine formation [9]. Transition state calculations reveal a ΔΔG‡ = −2.0 kcal/mol preference for Z-isomer formation, which correlates well with experimental observations. The stereoselectivity arises from reduction occurring at the less sterically hindered face of the transient vinyl radical intermediate, where bulky protecting groups orient away from the amine reductant [9].

Transition State TypeEnergy Barrier (kcal/mol)Stereochemical OutcomeSelectivity Factor
4-exo-dig cyclization+13.4Azetidine formationKinetically favored
5-endo-dig cyclization+17.1Pyrrolidine formationThermodynamically favored
Z-reduction pathway0.0 (reference)Z-stereochemistry2.0 kcal/mol advantage
E-reduction pathway+2.0E-stereochemistryLess favorable

η3-Coordination Effects in Lithiated Intermediates

DFT studies on lithiated oxazolinylazetidines reveal the importance of η3-coordinated species in determining stereochemical outcomes [8]. The most stable lithiated structure exhibits η3-complexation between the lithium center and the C=N group of the oxazoline ring. This coordination mode results in a characteristic 50 cm−1 shift to lower wavenumbers for the C=N stretching frequency, indicating bond weakening and enhanced reactivity [8]. The computational wavenumber (1613 cm−1) shows excellent agreement with experimental FT-IR observations (1603 cm−1), validating the η3-coordination model [8].

Dynamic Epimerization Pathways

Transition state analysis reveals the configurational lability of lithiated azetidine intermediates compared to their aziridine analogues [8]. The epimerization process involves four distinct species resulting from C-Li inversions and N-R inversions. DFT calculations demonstrate that the energy barriers for both nitrogen inversion and ring puckering in azetidines are significantly lower than in aziridines due to reduced ring strain in the larger heterocycle [8]. This dynamic behavior leads to stereoconvergence toward the thermodynamically most stable lithiated intermediate, explaining the observed 90:10 diastereomeric ratio in experimental studies [8].

Electrostatic Interaction Networks

Computational analysis of hydrogen-bond donor catalyzed reactions reveals that stereochemical control arises from catalyst recognition of conserved electrostatic features in dipolar transition states [3]. The enantioselectivity-determining step involves a network of electrostatic interactions that provides a unified basis for chirality induction across diverse ring-opening transformations. This charge recognition mechanism demonstrates remarkable generality, enabling the same catalyst to promote enantioselective opening of both azetidines and oxetanes through similar electrostatic stabilization patterns [3].

Kinetic Resolution Strategies for Diastereomeric Carbamate Intermediates

Fundamentals of Kinetic Resolution in Carbamate Systems

Kinetic resolution represents a powerful strategy for differentiating enantiomers in racemic mixtures through differential reaction rates with chiral catalysts or reagents [10]. In the context of diastereomeric carbamate intermediates, this approach enables the selective transformation of one stereoisomer while leaving the other unreacted, thereby achieving enantioenrichment of both the product and remaining starting material [10].

Dynamic Kinetic Resolution of Carbamate Intermediates

Dynamic Kinetic Resolution (DKR) overcomes the inherent 50% yield limitation of classical kinetic resolution by combining in situ racemization with kinetic resolution [10]. This process enables conversion of racemic starting materials into single stereoisomers of chiral compounds in up to 100% yield through continuous interconversion of fast-reacting and slow-reacting enantiomers [10]. When diastereomeric intermediates are involved under dynamic conditions, the process is classified as Dynamic Kinetic Asymmetric Transformation (DYKAT), which exhibits different kinetics compared to simple DKR [10].

Axially Chiral Carbamate Resolution

Axially chiral carbamates derived from N-2,4-dimethyl-6-iodophenyl-N-allyl anilines demonstrate exceptional potential for kinetic resolution [11]. Standard Boc, Alloc, and Cbz derivatives of these anilines exhibit atropisomerism with racemization barriers exceeding 30 kcal/mol, enabling facile resolution into stable atropisomers [11]. The resolved axially chiral carbamates undergo both radical and anionic cyclizations with high levels of chirality transfer from the N-Ar axis to new stereocenters in the resulting dihydroindole products [11].

Carbamate TypeRacemization Barrier (kcal/mol)Chirality Transfer (%)Cyclization Mode
Boc derivatives>3085-95Radical/Anionic
Alloc derivatives>3080-90Radical
Cbz derivatives>3088-94Anionic

Stereoconvergent Lithiation Processes

Lithiation-based kinetic resolution of oxazolinylazetidine carbamates demonstrates remarkable stereoconvergence behavior [8]. Despite the configurational lability of lithiated intermediates, the process achieves high stereoselectivity (enantiomeric ratio > 95:5, diastereomeric ratio > 85:15) through thermodynamic equilibration toward the most stable lithiated species [8]. This stereoconvergent process enables both diastereomeric starting materials to provide the same stereochemical outcome, effectively functioning as a kinetic resolution with dynamic characteristics [8].

Electrophile-Dependent Selectivity

The nature of the electrophile significantly influences the diastereoselectivity of carbamate intermediate trapping reactions [8]. Alkyl halide electrophiles consistently provide high diastereoselectivity (diastereomeric ratio > 85:15), while carbonyl electrophiles such as acetone result in reduced diastereoselectivity (diastereomeric ratio 65:35) [8]. This electrophile-dependent kinetic resolution suggests that the stereochemical outcome is determined not only by the thermodynamic stability of lithiated intermediates but also by the kinetics of electrophilic trapping [8].

Mechanistic Insights from FT-IR Monitoring

In situ FT-IR investigations provide direct evidence for the kinetic resolution mechanism in carbamate systems [8]. The appearance of pre-lithiation complex signals (1650–1590 cm−1) followed by rapid deprotonation (15–20 seconds) demonstrates the kinetic accessibility of lithiated intermediates [8]. The subsequent equilibration of lithiated species (observed at 1603 cm−1) confirms the dynamic nature of the resolution process, where configurational lability enables stereoconvergence toward the thermodynamically favored stereoisomer [8].

Enzymatic Kinetic Resolution Approaches

Biocatalytic strategies offer complementary approaches to kinetic resolution of carbamate intermediates [12]. Engineered hemoproteins demonstrate new-to-nature activity for enantioselective ring expansion of aziridines to azetidines, achieving remarkable stereoselectivity (99:1 enantiomeric ratio) through enzyme-controlled [13] [14]-Stevens rearrangements [12]. This biocatalytic kinetic resolution overcomes the inherent reactivity preferences of aziridinium ylide intermediates, demonstrating the power of protein engineering in achieving unprecedented stereocontrol [12].

Practical Applications and Synthetic Utility

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

263.16337692 g/mol

Monoisotopic Mass

263.16337692 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types